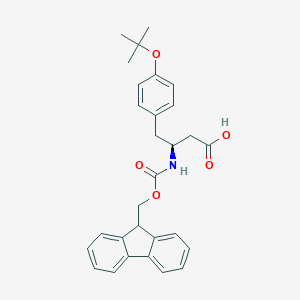

Fmoc-o-t-butyl-l-beta-homotyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFSELQEYJTCCG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944597 | |

| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219967-69-8 | |

| Record name | (βS)-4-(1,1-Dimethylethoxy)-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219967-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-tert-Butoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-O-t-butyl-L-beta-homotyrosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-t-butyl-L-beta-homotyrosine is a synthetically derived amino acid that serves as a crucial building block in the field of peptide chemistry and drug discovery. Its unique structural features, including the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the O-tert-butyl ether on the phenolic side chain, offer significant advantages in Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this versatile compound, tailored for professionals in the pharmaceutical and life sciences sectors.

The incorporation of the beta-homotyrosine scaffold can introduce conformational constraints and increased resistance to enzymatic degradation in peptides, making it a valuable tool for designing novel therapeutic peptides with enhanced stability and biological activity.[1] The orthogonal protection strategy afforded by the base-labile Fmoc group and the acid-labile tert-butyl group allows for the selective deprotection and sequential elongation of the peptide chain with high fidelity.[2][3]

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white powder | [1] |

| Melting Point | 100 - 103 °C | [1] |

| Optical Rotation | [α]D²⁵ = -10 ± 5° (c=1 in Chloroform) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Chemical Identifiers and Molecular Data

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₁NO₅ | [1][4] |

| Molecular Weight | 473.56 g/mol | [1][4] |

| CAS Number | 219967-69-8 | [1][4][5] |

| PubChem CID | 3383928 | [1] |

| MDL Number | MFCD01862862 | [1][4] |

| InChI Key | FKUBPXDMQFEPGP-CYLJNIGPNA-N | [4] |

| Synonyms | Fmoc-L-β-HomoTyr(tBu)-OH, N-Fmoc-O-t-butyl-L-beta-homotyrosine | [1][6] |

Solubility Profile

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Methanol | Sparingly Soluble |

| Water | Insoluble |

| Dimethyl sulfoxide (DMSO) | Soluble[7] |

Note: The tert-butyl group generally enhances solubility in organic solvents compared to the unprotected analogue.[1]

Stability and Storage

| Condition | Recommendation | Reference |

| Storage Temperature | 0 - 8 °C | [1] |

| Stability | Stable under recommended storage conditions. Avoid strong bases and acids. | [3][8] |

Experimental Protocols

Synthesis of this compound

A representative protocol for the synthesis of this compound involves the Fmoc protection of the corresponding free amino acid, O-t-butyl-L-beta-homotyrosine.

Materials:

-

O-t-butyl-L-beta-homotyrosine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexanes

-

Brine

Procedure:

-

Dissolve O-t-butyl-L-beta-homotyrosine (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in standard Fmoc-based SPPS protocols. The following is a general cycle for the incorporation of this amino acid into a growing peptide chain on a solid support (e.g., Wang resin, Rink amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

20% Piperidine in DMF (v/v)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test or other qualitative test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIPEA solution.

-

Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.

Analytical Characterization

The purity and identity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Reversed-Phase HPLC (RP-HPLC): Used to determine the chemical purity of the compound. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.[9]

-

¹H and ¹³C NMR: Provides structural confirmation of the molecule. Characteristic peaks for the Fmoc, t-butyl, and beta-homotyrosine moieties should be present.[9]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).[10][11]

Visualizing Workflows and Relationships

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Orthogonal Protection Strategy

Caption: The orthogonal protection scheme of this compound.

Solid-Phase Peptide Synthesis Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 4. O-tert-Butyl-N-Fmoc-L-beta-homotyrosine, 95% | Fisher Scientific [fishersci.ca]

- 5. O-tert-Butyl-N-Fmoc-L-beta-homotyrosine, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemwhat.com [chemwhat.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-L-β-HomoTyr(tBu)-OH: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-β-HomoTyr(tBu)-OH is a synthetically modified amino acid that plays a crucial role as a building block in the solid-phase peptide synthesis (SPPS) of therapeutic peptides and other peptidomimetics. The incorporation of β-homoamino acids into peptide sequences can induce unique secondary structures, enhance proteolytic stability, and modulate biological activity, making them valuable tools in drug discovery and development. This technical guide provides a comprehensive overview of the structure and plausible synthetic routes for Fmoc-L-β-HomoTyr(tBu)-OH, complete with detailed methodologies and data presentation.

Structure and Physicochemical Properties

Fmoc-L-β-HomoTyr(tBu)-OH is a derivative of the natural amino acid L-tyrosine, featuring three key structural modifications:

-

β-Homoamino Acid Backbone: An additional methylene group is inserted between the carboxyl and the α-carbon of the original amino acid, extending the carbon backbone. This modification alters the conformational preferences of the resulting peptide chain.

-

Fluorenylmethyloxycarbonyl (Fmoc) Group: This base-labile protecting group is attached to the amino terminus, preventing unwanted reactions during peptide coupling. Its removal is a key step in the iterative cycle of solid-phase peptide synthesis.

-

tert-Butyl (tBu) Group: This acid-labile protecting group is attached to the hydroxyl group of the tyrosine side chain. It prevents side reactions and is typically removed during the final cleavage of the peptide from the solid support.

The combination of a base-labile Fmoc group and an acid-labile tBu group allows for an orthogonal protection strategy, which is fundamental to modern Fmoc-based solid-phase peptide synthesis.[1][2]

Chemical Structure

Caption: Chemical structure of Fmoc-L-β-HomoTyr(tBu)-OH.

Physicochemical Data

The following table summarizes the key physicochemical properties of Fmoc-L-β-HomoTyr(tBu)-OH, compiled from various chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 219967-69-8 | [3][4][5][6] |

| Molecular Formula | C₂₉H₃₁NO₅ | [3][4] |

| Molecular Weight | 473.56 g/mol | [3][4] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98.0% (HPLC) | [3][4][5] |

| Melting Point | 100 - 103 °C | [3] |

| Optical Rotation | [α]D²⁵ = -10 ± 5° (c=1 in Chloroform) | [3] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of Fmoc-L-β-HomoTyr(tBu)-OH

Strategy 1: Arndt-Eistert Homologation of Fmoc-L-Tyr(tBu)-OH

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, making it a suitable approach for converting an α-amino acid derivative into its β-homoamino acid counterpart.

Caption: Arndt-Eistert homologation pathway for synthesis.

Experimental Protocol (Generalized):

-

Activation of the Carboxylic Acid: Fmoc-L-Tyr(tBu)-OH is converted to its corresponding acid chloride.

-

Dissolve Fmoc-L-Tyr(tBu)-OH (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add an activating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq), dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by thin-layer chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

-

-

Formation of the α-Diazoketone: The activated acid chloride is reacted with diazomethane.

-

Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., DCM or diethyl ether).

-

Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂) at 0°C until the yellow color of diazomethane persists.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Carefully quench the excess diazomethane by adding a few drops of acetic acid.

-

The solvent is removed under reduced pressure to give the crude α-diazoketone.

-

-

Wolff Rearrangement and Hydrolysis: The α-diazoketone undergoes rearrangement to a ketene, which is then trapped by water.

-

Dissolve the crude α-diazoketone in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Add a catalyst, typically silver(I) oxide (Ag₂O) or silver benzoate (AgOBz) (0.1-0.2 eq).

-

Heat the reaction mixture (e.g., 50-70°C) or expose it to UV light to induce the Wolff rearrangement.

-

Monitor the reaction by TLC for the disappearance of the diazoketone.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Acidify the filtrate with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford Fmoc-L-β-HomoTyr(tBu)-OH.

-

Quantitative Data (Expected):

While specific yields for this exact transformation are not available in the searched literature, the Arndt-Eistert homologation of N-protected α-amino acids generally proceeds with moderate to good yields, typically in the range of 50-80% over the three steps. Purity is often high after purification by crystallization or chromatography.

Strategy 2: Direct Fmoc Protection of L-β-HomoTyr(tBu)-OH

This strategy involves the synthesis of the unprotected L-β-HomoTyr(tBu)-OH followed by the protection of the amino group with an Fmoc reagent. The synthesis of the precursor, L-β-HomoTyr(tBu)-OH, would likely start from a suitable chiral building block and involve several steps.

Caption: Direct Fmoc protection of L-β-HomoTyr(tBu)-OH.

Experimental Protocol (Generalized, based on the analogous α-amino acid synthesis): [1]

-

Dissolution and Base Addition:

-

Dissolve L-β-HomoTyr(tBu)-OH (1.0 eq) in a mixture of an organic solvent (e.g., 1,4-dioxane or acetone) and water.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq), and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.

-

-

Fmocylation:

-

Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.0-1.1 eq) in the same organic solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours, monitoring its progress by TLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Add water and wash the aqueous layer with a non-polar solvent like diethyl ether to remove any unreacted Fmoc reagent and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1 M HCl). This will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the product under vacuum to yield Fmoc-L-β-HomoTyr(tBu)-OH.

-

Quantitative Data (Expected):

Direct fmocylation of amino acids is generally a high-yielding reaction, often exceeding 90%, with the product precipitating in high purity from the aqueous solution upon acidification.

Applications in Research and Drug Development

Fmoc-L-β-HomoTyr(tBu)-OH is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS).[3] Its incorporation into peptide sequences can lead to several advantageous properties:

-

Enhanced Proteolytic Stability: The modified backbone can confer resistance to degradation by proteases, increasing the in vivo half-life of peptide-based drugs.

-

Modulation of Secondary Structure: β-amino acids can induce novel secondary structures, such as helices and turns, which can be designed to mimic or disrupt protein-protein interactions.

-

Improved Pharmacokinetic Properties: The altered structure can influence the solubility, membrane permeability, and overall pharmacokinetic profile of a peptide.

While no specific signaling pathways involving peptides containing Fmoc-L-β-HomoTyr(tBu)-OH were identified in the search, its use is implicit in the synthesis of peptides designed to interact with a wide range of biological targets where tyrosine residues play a critical role, such as receptor tyrosine kinases and phosphatases. The workflow for its use follows the standard procedures of Fmoc-based SPPS.

Experimental Workflow: Incorporation into a Peptide Sequence via SPPS

Caption: Workflow for incorporating Fmoc-L-β-HomoTyr(tBu)-OH in SPPS.

Conclusion

References

The Role of Fmoc-O-t-butyl-L-beta-homotyrosine in Modern Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-t-butyl-L-beta-homotyrosine is a non-proteinogenic amino acid derivative that has become an invaluable tool in peptide chemistry, particularly in the realms of drug discovery and the development of novel therapeutic agents. Its unique structural features—an additional methylene group in the backbone compared to its proteinogenic counterpart L-tyrosine, and orthogonal protecting groups—allow for the synthesis of peptides with enhanced stability, constrained conformations, and novel biological activities. This guide provides an in-depth overview of its applications in research, complete with experimental methodologies and quantitative data.

The core utility of this compound lies in its application as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary, base-labile protecting group for the α-amino function, while the tert-butyl (tBu) group provides acid-labile protection for the phenolic hydroxyl group of the homotyrosine side chain. This orthogonal protection strategy is fundamental to modern SPPS, enabling the stepwise assembly of complex peptide chains with high fidelity.

Core Applications in Research

The incorporation of β-amino acids like L-beta-homotyrosine into peptides can significantly alter their properties, making them attractive for various research applications:

-

Drug Development: Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer biological half-life, a crucial attribute for therapeutic peptides.[2] The modified backbone can also induce specific secondary structures, which can enhance binding affinity and selectivity for biological targets.[2]

-

Peptide Synthesis: It serves as a key building block in SPPS to generate complex peptides with high purity and yield.[1] Researchers utilize its unique structure to create peptidomimetics with tailored properties.

-

Neuroscience Research: Given its structural similarity to tyrosine, a precursor to several neurotransmitters, peptides incorporating beta-homotyrosine are used to study neuropeptide function and develop potential treatments for neurological disorders.

-

Bioconjugation: This derivative can be used in bioconjugation processes to link peptides to other molecules, such as fluorescent dyes or drug delivery vehicles, for diagnostic and therapeutic applications.[1]

Physicochemical and Synthetic Properties

A summary of the key properties of this compound and related data from a representative synthesis are provided below.

| Property | Value | Reference |

| CAS Number | 219967-69-8 | [1] |

| Molecular Formula | C₂₉H₃₁NO₅ | [1] |

| Molecular Weight | 473.56 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| Fmoc Group Lability | Base-labile (e.g., 20% piperidine in DMF) | |

| t-Butyl Group Lability | Acid-labile (e.g., Trifluoroacetic acid) |

Table 1: Physicochemical Properties of this compound.

| Parameter | Value | Reference |

| Peptide Target | Anabaenopeptin F | [3] |

| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis | [3] |

| Coupling Conditions for Fmoc-Hty-OH | Double coupling with HATU/collidine, 85°C (microwave), 15 min per treatment | [3] |

| Overall Yield | 3.6% (after HPLC purification) | [3] |

Table 2: Representative Synthesis Data for a Peptide Containing Homotyrosine.

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Resin Preparation and Swelling

-

Place the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl for C-terminal acids) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes and then drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as HATU (2.9 equivalents), and a base like collidine or DIEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of β-amino acids, a longer coupling time or a double coupling may be necessary.

-

Optional: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Drain the coupling solution and wash the resin thoroughly with DMF.

Peptide Chain Elongation

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to prevent side reactions.

-

Add the cleavage cocktail to the dried peptidyl-resin and agitate at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Study: Anabaenopeptins - Synthesis and Biological Activity

A prominent example of the use of L-homotyrosine in research is in the synthesis of anabaenopeptins. These are a class of cyclic hexapeptides produced by cyanobacteria that often contain non-proteinogenic amino acids, including homotyrosine.[4]

Synthesis: The total synthesis of anabaenopeptins, such as anabaenopeptin F, has been achieved using Fmoc-SPPS.[3][5] In these syntheses, Fmoc-L-homotyrosine is incorporated into the peptide sequence on a solid support. Due to the nature of this non-canonical amino acid, modified coupling conditions, such as double coupling with HATU and collidine under microwave irradiation, are sometimes employed to ensure high coupling efficiency.[3] The overall yields for the synthesis of these complex cyclic peptides are typically in the range of 2-4% after purification.[3]

Biological Activity: Anabaenopeptins containing homotyrosine have been shown to be potent inhibitors of various proteases and phosphatases. For example, synthesized anabaenopeptin F exhibits inhibitory activity against carboxypeptidase B in the low nanomolar range.[5][6] Other anabaenopeptins have demonstrated inhibition of carboxypeptidase A and protein phosphatase 1 (PP1), with IC₅₀ values ranging from the low nanograms per milliliter to micrograms per milliliter.[7] This inhibitory activity makes them valuable as research tools for studying enzyme function and as lead compounds for drug development.

| Anabaenopeptin Variant | Target Enzyme | Reported Activity (IC₅₀) | Reference |

| Anabaenopeptin F | Carboxypeptidase B | Low nanomolar range | [5][6] |

| Various Anabaenopeptins | Protein Phosphatase 1 | 16 to 435 ng/mL | [7] |

| Various Anabaenopeptins | Carboxypeptidase A | <3 to 45 µg/mL | [7] |

Table 3: Biological Activity of Homotyrosine-Containing Anabaenopeptins.

Visualizations

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Impact of incorporating β-homotyrosine on peptide properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. corpus.ulaval.ca [corpus.ulaval.ca]

- 6. Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

Technical Guide: Physical Properties of Fmoc-O-t-butyl-L-beta-homotyrosine Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-t-butyl-L-beta-homotyrosine is a specialized amino acid derivative crucial for the advancement of peptide synthesis and drug development.[1] As a key building block, its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a tert-butyl ether protecting the phenolic hydroxyl group, offers significant advantages in Solid-Phase Peptide Synthesis (SPPS).[1] The Fmoc group provides temporary, base-labile protection of the α-amino group, allowing for controlled, stepwise peptide chain elongation under mild conditions.[2][3][4] This contrasts with the harsher acidic conditions required for older Boc-protection strategies.[2] The tert-butyl group on the tyrosine side chain enhances solubility and stability, preventing unwanted side reactions during synthesis.[1][5]

This guide provides a comprehensive overview of the core physical properties of this compound powder, detailed experimental protocols for their determination, and visual representations of its application in synthetic workflows. The information presented is intended to support researchers in the effective utilization and characterization of this important synthetic building block.

Core Physical and Chemical Properties

The physical characteristics of this compound powder are critical for its handling, storage, and application in synthesis. The following table summarizes its key quantitative properties.

| Property | Value | Reference(s) |

| CAS Number | 219967-69-8 | [1][5][6][7] |

| Molecular Formula | C₂₉H₃₁NO₅ | [1][5][6] |

| Molecular Weight | 473.56 g/mol | [1][5][6] |

| Appearance | White to off-white powder | [1][5] |

| Melting Point | 100 - 103 °C | [1][5] |

| Optical Rotation [a]D²⁵ | -10 ± 5° (c=1 in Chloroform) | [1][5] |

| Purity (by HPLC) | ≥ 98% | [1][5] |

| Storage Conditions | 0 - 8 °C | [1][5] |

Experimental Protocols

Accurate determination of the physical properties outlined above requires standardized experimental procedures. The following sections detail the methodologies for key analytical tests.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting (onset) to the complete liquefaction (clear point) is recorded.[8]

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

Sample Preparation: Ensure the this compound powder is thoroughly dry.[8][9] Introduce a small amount of the fine powder into the open end of a capillary tube.[9]

-

Packing: Tap the sealed end of the tube gently on a hard surface to pack the powder into a dense column of 2.5 - 3.5 mm in height.[8][9]

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.[9]

-

Set the heating rate. For an unknown sample, a rapid determination can find an approximate range.

-

For an accurate measurement, heat to approximately 5-10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[8][9]

-

-

Data Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Optical Rotation Measurement

Optical rotation confirms the stereochemical identity of the chiral compound.

Principle: A solution of the compound is placed in a polarimeter, and its effect on the rotation of plane-polarized light is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[10]

Apparatus:

-

Polarimeter

-

Polarimeter cell (tube), typically 100 mm (1 dm) in length[11]

-

Sodium D line light source (589 nm)[12]

-

Volumetric flask and analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a sample of the powder and dissolve it in a precise volume of a specified solvent (e.g., Chloroform, to a concentration of 1 g/100 mL).[1][5]

-

Instrument Calibration: Calibrate the polarimeter by measuring the rotation of the pure solvent in the cell. This "zero" reading should be subtracted from the sample reading.[12]

-

Measurement:

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α] = α_obs / (c × l)

-

Where:

-

α_obs is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).[10]

-

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Fmoc-protected amino acids.[13]

Principle: The sample is dissolved in a mobile phase and injected into a chromatography column. Components of the sample are separated based on their differential interactions with the stationary phase of the column and the mobile phase. A detector quantifies the amount of each component as it elutes.[14]

Apparatus:

Typical Protocol:

-

Sample Preparation: Prepare a stock solution of the powder (e.g., 1 mg/mL) in a mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[13]

-

Mobile Phase:

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV absorbance at 220 nm or 254 nm.[13]

-

Injection Volume: 10-20 µL.[13]

-

Gradient: A linear gradient is employed, starting with a lower percentage of Mobile Phase B and increasing over time to elute components of varying hydrophobicity. For example, a linear gradient from 40% to 70% Mobile Phase B over 25 minutes.[13]

-

-

Data Analysis: The purity is calculated by integrating the area of the main peak corresponding to the product and dividing it by the total area of all peaks in the chromatogram.[14]

Spectroscopic Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[15][16]

Procedure (Attenuated Total Reflectance - ATR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Scan the sample over a typical range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).[17]

-

The resulting spectrum will show absorption bands characteristic of the molecule's functional groups (e.g., C=O of the carbamate and carboxylic acid, N-H stretching, aromatic C-H, etc.).

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[18]

Procedure (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

The sample is ionized (typically protonated to form [M+H]⁺ in positive ion mode).

-

The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

-

The detected m/z value for the molecular ion peak will confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei (typically ¹H and ¹³C) in a strong magnetic field.

Procedure:

-

Dissolve an accurately weighed sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS).

-

Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra.

-

The chemical shifts, integration (for ¹H), and coupling patterns of the peaks provide a detailed map of the molecule's carbon-hydrogen framework, confirming its identity and structure.

Visualized Workflows and Relationships

Diagrams are provided to illustrate the logical flow of experiments and the compound's role in its primary application.

Caption: General workflow for the physical characterization of a chemical powder.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. peptide.com [peptide.com]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. digicollections.net [digicollections.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. photometrics.net [photometrics.net]

- 16. eag.com [eag.com]

- 17. rtilab.com [rtilab.com]

- 18. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

Fmoc-o-t-butyl-l-beta-homotyrosine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-O-t-butyl-L-beta-homotyrosine, a crucial amino acid derivative for peptide synthesis. It covers its physicochemical properties, its role in synthetic methodologies, and a detailed look at its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound is a synthetic amino acid derivative widely utilized as a building block in the synthesis of peptides.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and the tert-butyl (tBu) group on the hydroxyl function of the side chain allows for an orthogonal protection strategy, which is fundamental to modern peptide chemistry.[2][3]

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₉H₃₁NO₅ | [1][4][5] |

| Molecular Weight | 473.56 g/mol | [1][4][5] |

| CAS Number | 219967-69-8 | [1][4][6] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Melting Point | 100 - 103 °C | [1] |

| Optical Rotation [a]D²⁵ | -10 ± 5º (c=1 in Chloroform) | [1] |

Application in Peptide Synthesis

This compound is a key component in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[3][7] This strategy relies on the base-lability of the Fmoc group for N-terminal deprotection and the acid-lability of the tBu group for side-chain deprotection.[2][3] This orthogonal approach prevents unwanted side reactions and allows for the efficient and controlled elongation of the peptide chain.[2][8] The tert-butyl group enhances the solubility and stability of the molecule, contributing to higher yields and smoother reactions during synthesis.[8]

The following diagram illustrates the iterative cycle of incorporating an amino acid like this compound into a growing peptide chain on a solid support.

Caption: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

-

Dissolution: The O-tert-butyl-L-beta-homotyrosine starting material (1.0 equivalent) is dissolved in a suitable solvent, such as a mixture of acetone and water or aqueous dioxane.[2]

-

Base Addition: A base, typically sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (approximately 2.0-3.0 equivalents), is added to the solution. The mixture is stirred until the amino acid is fully dissolved and the pH is adjusted to a range of 8-9.[2]

-

Fmocylation: A solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.0-1.1 equivalents) dissolved in the same organic solvent is added dropwise to the reaction mixture.[2]

-

Reaction: The reaction is allowed to stir at room temperature for a period of 4-8 hours.[2]

-

Work-up and Isolation: After the reaction is complete, the mixture is typically acidified to precipitate the Fmoc-protected amino acid product. The crude product is then collected by filtration, washed, and can be further purified by crystallization or chromatography to yield the final high-purity compound.

The following outlines the key steps for incorporating this compound into a peptide sequence on a solid support resin.[7]

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the first amino acid or ready for the first coupling.

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF).[7] This is typically done twice for 7 minutes each, followed by extensive washing with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

-

Amino Acid Coupling: this compound (typically 3 equivalents) is pre-activated with a coupling agent such as HATU (3 equivalents) in the presence of a base like N-methylmorpholine (NMM) (6 equivalents) in DMF.[7] This activated mixture is then added to the deprotected resin. The coupling reaction is usually allowed to proceed for 20 minutes to 2 hours.[7] The process may be repeated to ensure complete coupling.

-

Washing: The resin is thoroughly washed with DMF to remove any excess reagents and by-products.[7]

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the t-butyl group) are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.[3]

This technical guide provides foundational information for the use of this compound in research and development. Its well-defined properties and role in established synthetic strategies make it an invaluable tool for peptide chemists.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. O-tert-Butyl-N-Fmoc-L-beta-homotyrosine, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. corpus.ulaval.ca [corpus.ulaval.ca]

- 8. nbinno.com [nbinno.com]

Technical Guide: Fmoc-β-Homo-Tyr(tBu)-OH (CAS 219967-69-8)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

The chemical compound identified by CAS number 219967-69-8 is Fmoc-β-Homo-Tyr(tBu)-OH. It is a protected amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of this non-natural, β-homo amino acid can impart unique structural and functional properties to synthetic peptides, such as enhanced proteolytic stability and modified biological activity.

Synonyms:

-

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-tert-butoxyphenyl)butanoic acid[1]

-

N-Fmoc-O-t-butyl-L-beta-homotyrosine[1]

| Property | Value | Reference |

| Molecular Formula | C29H31NO5 | [2][5][6][7] |

| Molecular Weight | 473.56 g/mol | [2][5][6] |

| Appearance | White to off-white powder | [8][9][10] |

| Melting Point | 100 - 103 °C | [8][10] |

| Storage Temperature | 2-8°C | [6][9] |

| Purity | ≥95-98% (HPLC) | [6][8][10][11] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. |

Mechanism of Action and Application in Peptide Synthesis

Fmoc-β-Homo-Tyr(tBu)-OH serves as a fundamental component in the Fmoc/tBu strategy of solid-phase peptide synthesis.[8] This orthogonal protection scheme allows for the selective deprotection of the Nα-Fmoc group under mild basic conditions, while the acid-labile tert-butyl (tBu) group on the tyrosine side chain remains intact.[8]

The primary role of this compound is to be incorporated into a growing peptide chain. The Fmoc group protects the alpha-amino group to prevent self-polymerization and to control the sequence of amino acid addition. The tBu group protects the hydroxyl function of the homotyrosine side chain, preventing unwanted side reactions during peptide synthesis. Following the completion of the peptide sequence, the tBu group is removed during the final acid cleavage from the solid support.[8]

The inclusion of a β-homo amino acid, which has an additional methylene group in its backbone compared to its α-amino acid counterpart, can induce the formation of unique secondary structures in peptides, such as helices and turns. This structural alteration can lead to peptides with increased resistance to enzymatic degradation and potentially novel pharmacological properties.

Experimental Protocols

The following protocols are based on the successful incorporation of a closely related derivative, N-Fmoc-L-Htyr(tBu)-OH, in the solid-phase synthesis of the cyclic peptide anabaenopeptin F.[5] These procedures are directly applicable for the use of Fmoc-β-Homo-Tyr(tBu)-OH.

Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-β-Homo-Tyr(tBu)-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) piperidine in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate Fmoc-β-Homo-Tyr(tBu)-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Fmoc-β-Homo-Tyr(tBu)-OH via Metallaphotoredox Catalysis

A convenient route for the synthesis of the parent compound, Fmoc-homotyrosine, has been reported using metallaphotoredox catalysis, which can be adapted for the tert-butyl protected derivative.[5]

Starting Materials:

-

N-Fmoc-(S)-2-amino-4-bromobutanoic acid

-

4-tert-butoxybromobenzene

Catalysts and Reagents:

-

Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

-

Nickel catalyst (e.g., NiBr2·glyme)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

-

Reducing agent (e.g., a silyl radical precursor)

-

Solvent (e.g., a polar aprotic solvent like DMF or DMA)

General Procedure:

-

Combine N-Fmoc-(S)-2-amino-4-bromobutanoic acid, 4-tert-butoxybromobenzene, the photocatalyst, nickel catalyst, and ligand in an oven-dried flask under an inert atmosphere.

-

Add the solvent and the reducing agent.

-

Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature with stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography to yield Fmoc-β-Homo-Tyr(tBu)-OH.

Quantitative Data

In the synthesis of anabaenopeptin F, a cyclic peptide containing a homotyrosine residue, the overall yield after on-resin synthesis, cleavage, and purification was reported to be 6%.[5] The synthesized anabaenopeptin F demonstrated inhibitory activity against carboxypeptidase B in the low nanomolar range.[5]

Visualizations

Signaling Pathway and Biological Activity

While Fmoc-β-Homo-Tyr(tBu)-OH itself is not biologically active in terms of interacting with signaling pathways, peptides containing the deprotected β-homotyrosine residue can exhibit biological activity. For example, Anabaenopeptin F, synthesized using a homotyrosine building block, acts as a protease inhibitor.

Caption: Synthesis of Anabaenopeptin F and its inhibitory action on Carboxypeptidase B.

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the iterative workflow of solid-phase peptide synthesis using Fmoc-β-Homo-Tyr(tBu)-OH.

Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Orthogonal Protection Strategy

The Fmoc/tBu strategy is an orthogonal protection scheme, which is a core concept in its application.

Caption: Orthogonal protection scheme of the Fmoc/tBu strategy in SPPS.

References

- 1. Evaluation of coupling conditions for the incorporation of N ?-Fmoc-Tyr(PO3H2)-OH in solid-phase peptide synthesis [ouci.dntb.gov.ua]

- 2. peptide.com [peptide.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. corpus.ulaval.ca [corpus.ulaval.ca]

- 5. Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genecards.org [genecards.org]

Introduction to Fmoc-protected amino acids for peptide synthesis

An In-depth Technical Guide to Fmoc-Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Introduced in the late 1970s, Fmoc chemistry offers a mild, efficient, and versatile methodology that has become the preferred strategy for synthesizing peptides for a vast range of applications, from fundamental research to the large-scale production of pharmaceutical agents.[3][]

This technical guide provides a comprehensive overview of the core principles of Fmoc-protected amino acids, their application in SPPS, detailed experimental protocols, and quantitative data to aid researchers in optimizing their peptide synthesis strategies.

The primary advantage of the Fmoc group lies in its orthogonality to the acid-labile side-chain protecting groups commonly used in SPPS.[] The Fmoc group, which temporarily protects the α-amino group of an amino acid, is readily cleaved under mild basic conditions (typically with piperidine), while the permanent, acid-labile protecting groups on reactive amino acid side chains remain intact.[1] This selective deprotection is crucial for the stepwise elongation of the peptide chain on a solid support.

Core Principles of Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This immobilization simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration after each step.[3]

The key attributes of the Fmoc strategy include:

-

Mild Deprotection Conditions : The use of a weak base like piperidine preserves the integrity of acid-sensitive residues and the resin linker.[]

-

Orthogonality : The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, permitting selective deprotection and chain elongation.[]

-

UV Monitoring : The fluorenyl moiety of the Fmoc group has a strong UV absorbance, which can be used for real-time monitoring of the deprotection step, facilitating automation.[]

Structure of Fmoc-Protected Amino Acids

An Fmoc-amino acid consists of three main components: the amino acid backbone, the N-terminal Fmoc protecting group, and, for amino acids with reactive side chains, an orthogonal side-chain protecting group.

Caption: General structure of an N-α-Fmoc-protected amino acid.

The Fmoc-SPPS Cycle

The synthesis of a peptide via Fmoc-SPPS involves the repetition of a four-step cycle for each amino acid to be added to the chain.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data in Fmoc-SPPS

The success of peptide synthesis is highly dependent on factors such as reagent solubility, coupling efficiency, and the minimization of side reactions like racemization.

Solubility of Fmoc-Amino Acids

Efficient coupling requires that the Fmoc-amino acid is fully dissolved in the reaction solvent. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents used in SPPS.[][5] While a comprehensive quantitative database is not publicly available, the following table provides a qualitative overview and some reported values.[6]

| Fmoc-Amino Acid Type | Solvent | Solubility | Notes |

| General | DMF, NMP | Generally Good | Hydrophobic side chains can reduce solubility.[6] |

| General | DMSO | Generally Good | Often used as a co-solvent to improve solubility.[6] |

| Fmoc-Thr(tBu)-OH | DMF | Clearly Soluble (~250 mM) | Based on 1 mmole in 2 mL of DMF.[7] |

| Fmoc-Thr(tBu)-OH | DMSO | ~100 mg/mL (251 mM) | Ultrasonic assistance may be required.[7] |

| Fmoc-His(Trt)-OH | NMP/DMM (40/60) | Soluble at 0.1 M | DMM (Dipropyleneglycol Dimethylether) is a greener solvent alternative.[8] |

| Hydrophobic AAs | NMP | Better than DMF | NMP has a higher solvating power for hydrophobic sequences.[6] |

Comparison of Deprotection Reagents

The standard deprotection reagent is a 20% solution of piperidine in DMF. However, for difficult sequences or to mitigate side reactions, alternative reagents can be used.

| Deprotection Reagent | Concentration | Typical Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 2 x 10 min | Highly effective, well-established standard. | Can promote aspartimide and diketopiperazine (DKP) formation.[9] |

| Piperidine | 5% in DMF | Longer | Milder, may reduce side reactions. | Slower deprotection can be incomplete.[10] |

| DBU/Piperidine | 2% DBU, 2-5% Piperidine | 2 x 5-10 min | Faster deprotection, effective for hindered sequences.[9] | DBU is a strong base that can increase the risk of racemization.[9][11] |

| DBU/Piperazine | 2% DBU, 5% Piperazine | < 1 min | Very rapid, effective for aggregation-prone sequences.[9][12] | Can significantly reduce DKP formation.[10] |

Performance of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered or sensitive amino acids.

| Reagent Class | Reagent Name | Typical Coupling Time | Relative Efficacy | Level of Racemization |

| Aminium/Uronium | HATU, HCTU | 15-45 min | Very High | Very Low |

| Aminium/Uronium | HBTU | 20-60 min | High | Low |

| Aminium/Uronium | COMU | 15-45 min | Very High | Very Low |

| Phosphonium | PyBOP | 30-120 min | High | Low |

| Carbodiimide | DIC/HOBt | 60-180 min | Standard | Low to Moderate |

| Carbodiimide | DIC/OxymaPure | 60-180 min | Standard | Low |

Data compiled from multiple sources for common amino acids.[13][14][15] Performance can be sequence-dependent.

Reaction Mechanisms

Fmoc Group Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and the formation of an unstable carbamic acid, which decarboxylates to release the free amine.

Caption: Mechanism of Fmoc group removal by piperidine.

Peptide Bond Formation (Coupling)

To form a peptide bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated. This is typically achieved using a coupling reagent (e.g., HATU, HCTU, DIC) which converts the carboxylate into a more reactive species (like an active ester). This activated species is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.

Caption: General mechanism of coupling reagent-mediated peptide bond formation.

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS Cycle (0.1 mmol scale)

This protocol describes a single cycle of deprotection and coupling.

Materials:

-

Peptide-resin (e.g., Rink Amide or Wang resin, pre-loaded, 0.1 mmol)

-

Fmoc-protected amino acid (0.5 mmol, 5 eq.)

-

Coupling Reagent (e.g., HCTU, 0.49 mmol, 4.9 eq.)

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: High-purity, amine-free DMF and Dichloromethane (DCM)

-

Reaction vessel with a fritted disc

Procedure:

-

Resin Swelling: Place the resin in the reaction vessel. Add DMF (~10 mL/g of resin) and agitate gently for 30-60 minutes. Drain the solvent.[1]

-

Fmoc Deprotection: a. Add the 20% piperidine/DMF solution (~5 mL) to the resin and agitate for 3 minutes. Drain.[9] b. Add a fresh portion of 20% piperidine/DMF solution (~5 mL) and agitate for 10-15 minutes. Drain.[9]

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling: a. Activation: In a separate vial, dissolve the Fmoc-amino acid (5 eq.) and HCTU (4.9 eq.) in DMF (~3 mL). Add DIPEA (10 eq.) and vortex for 1-2 minutes. b. Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test (see Protocol 2) to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

The resin is now ready for the next deprotection cycle.

Protocol 2: Kaiser Test (for Primary Amines)

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin.[16][17]

Reagents:

-

Reagent A (KCN/Pyridine): Dissolve 16.5 mg KCN in 25 mL of water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[17]

-

Reagent B (Ninhydrin): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[17]

-

Reagent C (Phenol): Dissolve 40 g of phenol in 20 mL of n-butanol.[17]

Procedure:

-

Sample: Transfer a small sample of resin (10-20 beads) to a small glass test tube.

-

Add Reagents: Add 2-3 drops of each Reagent A, B, and C to the test tube.

-

Observe:

-

Positive Result (Free Amine Present): Intense blue color in both the solution and the beads. This is expected after the deprotection step.

-

Negative Result (No Free Amine): Solution and beads are yellow or colorless. This is expected after a complete coupling reaction.[16]

-

Protocol 3: Final Cleavage from Wang Resin and Deprotection

This protocol is for the final step of cleaving the completed peptide from the solid support and removing the acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin (0.1 mmol)

-

Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5)

-

Cold diethyl ether (-20°C)

-

Centrifuge tubes

Procedure:

-

N-Terminal Fmoc Removal: Ensure the Fmoc group from the final amino acid has been removed as per the standard deprotection procedure. Wash the resin with DMF, then DCM, and dry thoroughly under vacuum.[19][20]

-

Cleavage Reaction: a. Place the dried resin in a suitable flask. b. In a fume hood, add the freshly prepared cleavage cocktail (~10 mL per gram of resin). c. Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

-

Peptide Precipitation: a. Filter the resin and collect the filtrate into a centrifuge tube. b. Wash the resin with a small amount of fresh TFA and add it to the filtrate. c. Add the filtrate dropwise to a larger volume of cold diethyl ether (approx. 10x the volume of the filtrate) to precipitate the crude peptide.

-

Isolation: a. Centrifuge the suspension to pellet the peptide. Decant the ether. b. Wash the peptide pellet 2-3 times with cold diethyl ether, centrifuging each time. c. After the final wash, dry the peptide pellet under a stream of nitrogen and then under high vacuum.

-

The crude peptide is now ready for purification (e.g., by HPLC).

Conclusion

The Fmoc protection strategy is a robust and highly adaptable methodology that has become the gold standard for solid-phase peptide synthesis. Its reliance on mild deprotection conditions makes it suitable for the synthesis of a wide variety of peptides, including those with sensitive or modified residues. By understanding the core principles, reaction mechanisms, and quantitative aspects of Fmoc chemistry, and by employing rigorously tested experimental protocols, researchers can effectively troubleshoot and optimize their syntheses to produce high-purity peptides for diverse applications in science and medicine.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. tandfonline.com [tandfonline.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. bachem.com [bachem.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. chempep.com [chempep.com]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

The Sentinel of Synthesis: A Technical Guide to the Tert-Butyl Protecting Group in Fmoc-β-homotyrosine Chemistry

Executive Summary: In the precise world of solid-phase peptide synthesis (SPPS), the success of assembling complex peptides hinges on the strategic use of protecting groups. The Fmoc/tBu orthogonal strategy is a cornerstone of modern peptide chemistry, valued for its mild reaction conditions.[1][2] This guide delves into the critical role of the tert-butyl (tBu) protecting group as applied to the side chain of Fmoc-β-homotyrosine. The tBu group acts as a robust shield for the nucleophilic phenolic hydroxyl moiety, preventing unwanted side reactions during chain elongation.[3][4] Its stability under the basic conditions required for Nα-Fmoc removal and its clean lability in acid during final cleavage provide the essential orthogonality that ensures high yield and purity of the target peptide.[3][5] This document provides an in-depth analysis of its function, relevant quantitative data, detailed experimental protocols, and visualizations of key chemical processes for researchers, scientists, and drug development professionals.

The Core Principle: Orthogonal Protection in SPPS

Solid-Phase Peptide Synthesis involves the sequential addition of amino acids to a growing chain anchored to a solid support.[3] To direct the formation of the correct peptide bond, all other reactive functional groups on the amino acid must be temporarily masked.[5] The concept of "orthogonality" is paramount: multiple classes of protecting groups are used that can be removed under distinct chemical conditions without affecting the others.[1][6]

The Fmoc/tBu strategy is the quintessential example of an orthogonal system.[1]

-

Nα-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the N-terminus. It is labile to mild basic conditions, typically a 20% solution of piperidine in DMF.[1][2]

-

Side Chain Protection: Reactive amino acid side chains, such as the phenolic hydroxyl of β-homotyrosine, are protected by acid-labile groups, most commonly the tert-butyl (tBu) group.[1][3]

This orthogonality allows for the iterative deprotection of the N-terminus to elongate the peptide chain, while the side-chain protecting groups remain securely in place until the final step.[1]

Caption: The Fmoc/tBu Orthogonal Protection Strategy.

Key Functions of the Tert-Butyl Group on β-Homotyrosine

The phenolic hydroxyl group of the β-homotyrosine side chain is nucleophilic and susceptible to undesired reactions during synthesis.[4] The tBu group is the preferred choice for protecting this moiety for several reasons:

-

Prevention of O-Acylation: Its primary role is to chemically mask the hydroxyl group, preventing it from being acylated by the activated carboxyl group of the incoming amino acid during the coupling step.[3][7] This ensures the fidelity of the peptide bond formation and prevents the growth of branched impurities, which significantly simplifies purification and improves yield.[4]

-

Acid Lability: The tBu group is readily and cleanly cleaved under strongly acidic conditions, typically with a cocktail containing Trifluoroacetic Acid (TFA), during the final step of releasing the peptide from the solid support.[3][8]

-

Base Stability: It is completely stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection, which is the foundation of its orthogonality within this strategy.[3]

-

Enhanced Solubility: The presence of the bulky, non-polar tBu group can improve the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS.[3][9]

The SPPS Cycle with Fmoc-β-homotyrosine(tBu)-OH

The incorporation of a β-homotyrosine residue into a peptide chain follows the standard SPPS cycle. Each cycle consists of two main steps: deprotection and coupling, separated by extensive washing.

Caption: The Solid-Phase Peptide Synthesis (SPPS) Cycle.

Cleavage and the Critical Role of Scavengers

The final step in SPPS is the cleavage of the completed peptide from the resin, which concurrently removes all acid-labile side-chain protecting groups. During this process, the tBu group is cleaved from the β-homotyrosine side chain, generating a highly reactive tert-butyl cation.[6][8]

These cations can cause deleterious side reactions by alkylating nucleophilic residues within the peptide sequence, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[6][8][10] To prevent this, "scavengers" are added to the TFA cleavage cocktail to trap the tBu cations as they are formed.[7][8]

Caption: Cleavage and the Role of Scavengers.

Data Presentation

Quantitative data is crucial for optimizing synthesis protocols. The following tables summarize key data related to the use and cleavage of the tBu protecting group.

Table 1: Common Scavenger Cocktails for tBu Cation Quenching This table outlines common scavengers added to the TFA cleavage cocktail to prevent side reactions from tBu cations. The optimal cocktail depends on the peptide sequence.

| Scavenger | Typical Concentration (%) | Purpose | Citation |

| Triisopropylsilane (TIS) | 2.5 - 5.0 | Reduces tBu cations to isobutane. | [8] |

| Water (H₂O) | 2.5 - 5.0 | Reacts with tBu cations to form tert-butanol. | [8] |

| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenges tBu cations and helps prevent tryptophan oxidation. | [8] |

| Thioanisole | 2.5 - 5.0 | Scavenges tBu cations and can help prevent methionine alkylation. | [8][10] |

Table 2: Typical Quality Specifications and Process Yields High-quality starting materials are essential for successful synthesis. This table provides typical specifications for the protected amino acid and illustrative process yields.

| Parameter | Specification / Typical Value | Purpose | Citation |

| Reagent Purity | |||

| Fmoc-Tyr(tBu)-OH HPLC Purity | ≥99% | Ensures minimal introduction of impurities. | [11] |

| Enantiomeric Purity (ee) | ≥99.8% | Prevents incorporation of the incorrect stereoisomer. | [11] |

| Process Yields | |||

| Fmocylation of H-Tyr(tBu)-OH | ~85-95% | Synthesis of the protected building block. | [12] |

| Purification/Recrystallization | ~98% recovery | To achieve high-purity starting material. | [13] |

| Final Peptide Yield (Total) | 30-35% (sequence dependent) | Overall yield for a multi-step synthesis. | [2] |

Note: Data for Fmoc-Tyr(tBu)-OH is used as a close proxy for Fmoc-β-homotyrosine(tBu)-OH, as the side chain chemistry is identical.

Experimental Protocols

The following are detailed methodologies for key experiments involving Fmoc-β-homotyrosine(tBu)-OH.

Protocol 1: Synthesis of Fmoc-L-β-homotyrosine(tBu)-OH

This protocol is adapted from the well-established synthesis of Fmoc-Tyr(tBu)-OH.[13]

-

Dissolution: Dissolve O-tert-butyl-L-β-homotyrosine (1.0 equivalent) in a 1:1 mixture of acetone and water.

-

Base Addition: Add sodium carbonate (Na₂CO₃) (2.5 equivalents) to the solution and stir at room temperature until all solids are dissolved and the pH is stable between 8 and 9.

-

Fmocylation: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add this solution dropwise to the amino acid solution over 30-60 minutes.

-

Reaction: Allow the reaction to stir at room temperature for 4-8 hours, monitoring completion by TLC or LC-MS.

-

Workup: Once the reaction is complete, reduce the volume of the solvent under vacuum to remove the acetone. Add ethyl acetate and water. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

Extraction: Extract the product into the ethyl acetate layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to yield pure Fmoc-L-β-homotyrosine(tBu)-OH.[13]

Protocol 2: Standard SPPS Coupling Cycle

-

Resin Preparation: Start with the peptide-resin in the reaction vessel, having a free N-terminal amine from the previous cycle.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete Fmoc removal.[1]

-

Washing: Thoroughly wash the resin to remove all residual piperidine. A typical wash cycle is 5 x DMF, 3 x IPA, 3 x DCM, 3 x DMF.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-β-homotyrosine(tBu)-OH (3-5 equivalents), a coupling agent like HBTU (0.95 eq. to the amino acid), and HOBt (1 eq. to the amino acid) in DMF. Add a base such as DIPEA (2 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[11] If the test is positive, the coupling step may be repeated.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection cycle.

Protocol 3: Final Cleavage and Peptide Precipitation

-

Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.[7]

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, "Reagent K" is effective: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% TIS, and 2.5% water is sufficient.[8]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[7] Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with fresh TFA to ensure complete recovery.

-

Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a vigorously stirred flask of ice-cold diethyl ether (at least 10x the volume of the TFA).[3]

-

Collection and Purification: A white precipitate should form. Collect the solid by centrifugation, wash it 2-3 times with cold ether, and dry the final pellet under a stream of nitrogen. The crude peptide can then be purified by RP-HPLC.[3]

Conclusion